molecular formula C25H26ClFN6O2 B2355712 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione CAS No. 847408-36-0

8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione

Cat. No. B2355712
CAS RN: 847408-36-0
M. Wt: 496.97
InChI Key: IUGOWPGIFJJGOT-UHFFFAOYSA-N
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Description

8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C25H26ClFN6O2 and its molecular weight is 496.97. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Applications

A study highlighted the synthesis of novel 1-phenyl-piperazine-2,6-diones, showing significant herbicidal activity. These compounds were synthesized using a new facile synthetic route, and their structures were confirmed by various spectroscopic methods. Specifically, a compound with similar structural features exhibited the greatest herbicidal activity (Li et al., 2005).

Luminescent Properties

Research on novel piperazine substituted naphthalimide model compounds, including those with structural similarities to the compound , revealed significant luminescent properties. These properties make them potential candidates for use in pH probes and photo-induced electron transfer applications (Gan et al., 2003).

Crystal Structure Analysis

Studies on the crystal structure and Hirshfeld surface analysis of related compounds, such as hydrochloride salts of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, provide valuable insights into their molecular configurations. This information is crucial for understanding the interaction of these compounds with biological systems (Ullah & Stoeckli-Evans, 2021).

Anticonvulsant Activity

Research has been conducted on the synthesis and anticonvulsant activity of new N-Mannich bases derived from pyrrolidine-diones, showing structural similarities. These studies provide insights into their potential therapeutic applications in treating epilepsy (Obniska et al., 2012).

Synthesis and Docking Studies

Synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole and related compounds offer insights into their potential as medicinal chemistry agents. These studies help understand the molecular interactions and potential pharmacological applications (Balaraju et al., 2019).

properties

IUPAC Name

8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN6O2/c1-16-7-8-18(26)13-20(16)32-11-9-31(10-12-32)15-21-28-23-22(24(34)29-25(35)30(23)2)33(21)14-17-5-3-4-6-19(17)27/h3-8,13H,9-12,14-15H2,1-2H3,(H,29,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGOWPGIFJJGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC5=CC=CC=C5F)C(=O)NC(=O)N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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